molecular formula C3H3F4NO B1333442 2,2,3,3-Tetrafluoropropanamide CAS No. 2069-86-5

2,2,3,3-Tetrafluoropropanamide

Cat. No.: B1333442
CAS No.: 2069-86-5
M. Wt: 145.06 g/mol
InChI Key: WJNHHTXAWAPICM-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Organic Molecules for Modulating Reactivity and Electronic Properties

The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.org The relatively small size of the fluorine atom allows for the replacement of hydrogen without causing significant steric hindrance, a feature that is particularly advantageous in the design of bioactive molecules. soci.org This strategic substitution can fine-tune a molecule's properties, such as the basicity of an amino group, to achieve desired chemical behavior. soci.org

Key Effects of Fluorine Incorporation:

PropertyEffect of Fluorine
Electronegativity Highest among all elements, leading to polarized C-F bonds. wikipedia.org
Bond Strength The C-F bond is exceptionally strong, enhancing molecular stability. wikipedia.org
Atomic Size Small size allows for isosteric replacement of hydrogen. soci.org
Reactivity Modulates the acidity and basicity of nearby functional groups. soci.org

Overview of Amides in Organic Synthesis and Fluorine-Containing Amides

Amides are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. They are integral components of peptides and proteins and are synthesized through various methods, most commonly via the reaction of a carboxylic acid derivative with an amine. libretexts.orgmasterorganicchemistry.com Traditional methods for amide synthesis often involve converting carboxylic acids into more reactive acyl chlorides or using coupling reagents to facilitate the reaction. masterorganicchemistry.comacs.org

The incorporation of fluorine into the amide structure gives rise to fluorine-containing amides, a class of compounds that has garnered significant attention. acs.org The development of new fluorinated structures containing an amide linkage is considered a highly attractive approach in synthetic chemistry. acs.org These compounds are valuable as building blocks for pharmaceuticals, dyes, and functional materials. acs.org The synthesis of fluorinated amides can be achieved through various modern techniques, including those that utilize deoxyfluorinating agents to facilitate the coupling of fluorinated carboxylic acids and amines. acs.org

Historical Development and Current Research Trajectories of 2,2,3,3-Tetrafluoropropanamide Derivatives in Academic Research

The history of organofluorine chemistry dates back to the 19th century, but it was the development of new fluorinating agents in the 20th century that significantly advanced the field. numberanalytics.com While the broader class of polyfluorinated amides has been recognized, in part due to their historical presence as byproducts in industrial processes, focused research on specific derivatives is a more recent endeavor. nih.gov

Current research into fluorinated amides, including derivatives of this compound, is driven by the quest for novel molecules with unique properties. acs.orgnih.gov Academic investigations are exploring new synthetic pathways to create these compounds and are studying their conformational properties. For instance, research has shown that the presence of multiple fluorine atoms, as in tetrafluorinated amides, can force specific conformations around the F-C-CO bond, which contrasts with the preferred conformations of single α-fluorine substituted amides. researchgate.net The development of efficient, one-pot synthesis methods for creating a variety of perfluoroalkylated amides highlights the ongoing innovation in this area. nih.gov These research efforts underscore the versatility of fluorinated amides as intermediates for synthesizing new fluorine-containing target molecules. nih.gov

Properties

IUPAC Name

2,2,3,3-tetrafluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F4NO/c4-1(5)3(6,7)2(8)9/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHHTXAWAPICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380239
Record name 2,2,3,3-Tetrafluoropropionamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-86-5
Record name 2,2,3,3-Tetrafluoropropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAFLUORO-PROPIONAMIDE
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Synthetic Methodologies and Strategies for 2,2,3,3 Tetrafluoropropanamide and Its Derivatives

Initial Synthetic Pathways to 2,2,3,3-Tetrafluoropropanamides

Synthesis of Tetrafluoropropionamides from Hexafluoropropene (B89477) and Secondary Amines

Early methods for the synthesis of tetrafluoropropionamides involved the reaction of hexafluoropropene with secondary amines. This reaction provides a foundational route to N-substituted tetrafluoropropionamides, which can serve as precursors for further chemical transformations.

Preparation of N-Substituted 2,3,3,3-Tetrafluoropropanamides

The development of methods for preparing N-substituted 2,3,3,3-tetrafluoropropanamides has expanded the synthetic utility of this class of compounds. One notable approach involves the in situ generation of trichloroacetyl chloride from tetrachloroethylene (B127269) through photochemical oxidation, which then reacts with an amine to form an N-substituted trichloroacetamide. nih.gov This method is applicable to a variety of amines, including those with low nucleophilicity. nih.gov While this specific example produces trichloroacetamides, the underlying principle of activating a haloalkene to react with an amine is relevant to the synthesis of other halogenated amides. Another strategy focuses on the synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, which are readily available starting materials. escholarship.org This method utilizes isothiocyanates that are desulfurized with silver fluoride (B91410) and subsequently acylated to produce N-trifluoromethyl amides under mild conditions. escholarship.org

Advanced Synthetic Approaches to Functionalized 2,2,3,3-Tetrafluoropropanamide Scaffolds

More advanced synthetic strategies have focused on introducing functionality and controlling stereochemistry in the this compound framework. These methods are critical for the synthesis of complex molecules with specific three-dimensional arrangements.

Stereoselective Aldol-Type Reactions of 2-Bromo-2,3,3,3-tetrafluoropropanamide (B1270812) with Aldehydes

A significant advancement in this area is the development of a highly stereoselective aldol-type reaction between 2-bromo-2,3,3,3-tetrafluoropropanamide and various aldehydes. oup.comoup.com This reaction is a powerful tool for constructing carbon-carbon bonds while controlling the relative stereochemistry of newly formed chiral centers. The reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (a Weinreb amide) with aldehydes proceeds smoothly at room temperature. nih.govscience.gov

This aldol-type reaction preferentially yields the erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. oup.comnih.gov The high erythro-selectivity is a key feature of this transformation, providing a reliable method for accessing this specific diastereomer. nih.govscience.gov The formation of the erythro isomer can be understood through the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.eduprinceton.edu The reaction involves the generation of a titanium enolate, which is believed to have a Z-configuration. oup.com This Z-enolate then reacts with the aldehyde through a cyclic transition state, leading to the preferential formation of the erythro product. oup.comharvard.edu

The success of this stereoselective aldol-type reaction is critically dependent on the reagents used to promote the transformation. The reaction is effectively promoted by a combination of triphenylphosphine (B44618) (PPh₃) and a catalytic amount of titanium(IV) isopropoxide (Ti(O-i-Pr)₄). oup.comoup.comscience.gov Initially, using triphenylphosphine alone with N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide and benzaldehyde (B42025) resulted in a reduction product rather than the desired aldol (B89426) adduct. oup.com The addition of a Lewis acid was found to be crucial. While various Lewis acids were tested, titanium(IV) isopropoxide proved to be the most effective in terms of both chemical yield and stereoselectivity. oup.com The proposed mechanism involves the coordination of the amide to the titanium(IV) isopropoxide, followed by bromine abstraction by triphenylphosphine to generate a titanium enolate. oup.com This enolate then reacts with the aldehyde, and the titanium catalyst is regenerated in the process, allowing for its use in catalytic amounts. oup.com

Interactive Data Table: Aldol-Type Reaction of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (1) with Benzaldehyde

The following table summarizes the results of the aldol-type reaction of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide (1) with benzaldehyde under various conditions, highlighting the effect of different Lewis acids on the yield and stereoselectivity of the product, α-fluoro-α-(trifluoromethyl)-β-hydroxy amide (2a).

EntryLewis Acid (equiv.)PPh₃ (equiv.)Yield (%) of 2aerythro:threo ratio
1-1.20-
2BF₃·OEt₂ (1.2)1.23767:33
3Et₂AlCl (1.2)1.23570:30
4Al(O-i-Pr)₃ (1.2)1.21971:29
5ZnI₂ (1.2)1.22368:32
6TiCl₄ (1.2)1.24575:25
7TiCl₂(O-i-Pr)₂ (1.2)1.26885:15
8Ti(O-i-Pr)₄ (1.2)1.28091:9
9Ti(O-i-Pr)₄ (0.1)1.27890:10

Data sourced from a study on the highly stereoselective aldol-type reaction of 2-bromo-2,3,3,3-tetrafluoropropanamide. oup.com

Reductive Coupling Strategies for 2-Bromo-2,3,3,3-tetrafluoropropanamide Derivatives

A significant advancement in the synthesis of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides involves the reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide, a type of Weinreb amide, with various aldehydes. acs.orgnih.gov This reaction proceeds smoothly at ambient temperatures when promoted by a combination of triphenylphosphine and titanium(IV) isopropoxide. acs.orgnih.gov

This method is highly diastereoselective, yielding the erythro-isomer of the β-hydroxy amides with high selectivity. acs.org Notably, high erythro-selectivity is maintained even when using a catalytic amount of titanium(IV) isopropoxide with a stoichiometric amount of triphenylphosphine. acs.org The reaction provides an efficient route to these complex fluorinated molecules. acs.orgnih.gov

Table 1: Reductive Coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with Aldehydes

Aldehyde Yield (%) erythro:threo Ratio
Isobutyraldehyde 85 97:3
Benzaldehyde 83 96:4
4-Chlorobenzaldehyde 81 95:5
2-Naphthaldehyde 80 97:3

Data sourced from research on the reductive coupling reaction promoted by triphenylphosphine−titanium(IV) isopropoxide. acs.org

Enolate Chemistry in the Synthesis of this compound Derivatives

Enolate chemistry provides a powerful tool for the formation of carbon-carbon bonds in the synthesis of derivatives of this compound. The generation and subsequent reaction of enolates from these fluorinated amides allow for the introduction of various functional groups with stereocontrol.

Generation and Reactivity of Boryl Enolates of N,N-Dialkyl-2,3,3,3-tetrafluoropropanamides

Boryl enolates of N,N-dialkyl-2,3,3,3-tetrafluoropropanamides can be cleanly generated by the successive treatment of the amide with dibutylboryl triflate and a tertiary amine like ethyldiisopropylamine. oup.com These enolates are highly reactive and readily participate in reactions with a variety of aldehydes. oup.com The resulting products are 2-fluoro-3-hydroxy-2-trifluoromethylalkanamides, obtained in good yields and with high threo-selectivity. oup.com The use of boron enolates is advantageous as the shorter boron-oxygen bonds in the transition state lead to a more rigid and compact structure, enhancing stereocontrol. pharmaxchange.info The bulkiness of the substituents on the boron atom also plays a crucial role in directing the stereochemical outcome. pharmaxchange.info

Stereoselective Generation and Aldol Reactions of Tetrafluoropropanamide Boron Enolates

The stereoselective generation of boron enolates is a key factor in controlling the stereochemistry of subsequent aldol reactions. harvard.edu The geometry of the enolate, whether (Z) or (E), dictates the stereochemical outcome of the aldol addition, with (Z)-enolates typically affording syn-aldol adducts and (E)-enolates yielding anti-aldol adducts. harvard.edulmu.de This stereocontrol is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.eduyoutube.com

For tetrafluoropropanamide derivatives, the generation of boron enolates and their subsequent aldol reactions provide a pathway to stereodefined α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. The choice of reagents and reaction conditions, such as the boron source and the base, is critical in achieving high diastereoselectivity. pharmaxchange.info Dialkylboron triflates are known to typically produce (Z)-boron enolates. harvard.edu

Michael Addition Reactions of Tetrafluorinated Amides

The Michael reaction, or conjugate addition, is a versatile method for forming carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.org It involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org While the direct Michael addition of simple amide enolates can be challenging due to the lower reactivity of the amide functionality, activated amides or specific catalysts can facilitate the reaction. chemrxiv.org The reaction generally proceeds in three steps: deprotonation to form the enolate, conjugate addition to the Michael acceptor, and subsequent protonation. masterorganicchemistry.com

For tetrafluorinated amides, the generation of an enolate followed by a Michael addition would provide a route to more complex fluorinated structures. The success of such a reaction would depend on the ability to form the enolate and the reactivity of the chosen Michael acceptor. libretexts.org

Synthesis of Chiral Tri- and Tetrafluoropropionamides

A convenient method for the preparation of chiral tri- and tetrafluoropropionamides involves the reaction of chiral secondary amines with commercially available fluorinated alkenes like hexafluoropropene (HFP) and 1,1,3,3,3-pentafluoropropene (B1294464) (PFP). rsc.orgresearchgate.net For instance, the reaction of PFP with a chiral amine can yield a tetrafluorinated enamine, which is then hydrolyzed to the corresponding amide. rsc.orgresearchgate.net Similarly, HFP can be used to generate tetrafluorinated amide analogues. researchgate.net This approach allows for the incorporation of chirality from the amine starting material into the final fluorinated amide product. rsc.orgresearchgate.netrsc.org

Reaction Mechanisms and Mechanistic Investigations of 2,2,3,3 Tetrafluoropropanamide Transformations

Stereochemical Control in Reactions Involving 2,2,3,3-Tetrafluoropropanamide Derivatives

The stereochemical course of reactions involving derivatives of this compound is a critical aspect of their synthetic utility. The presence of the fluorinated moiety and the amide functional group exerts significant influence over the formation of new stereocenters.

The control of diastereoselectivity is paramount in aldol-type reactions and reductive couplings to construct complex molecules with defined stereochemistry. Research has demonstrated that derivatives of this compound can be employed in highly diastereoselective transformations.

A notable example is the reductive coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide, a Weinreb amide derivative, with a variety of aldehydes. nih.gov This reaction, promoted by a combination of triphenylphosphine (B44618) and titanium(IV) isopropoxide, proceeds smoothly at ambient temperatures to yield erythro-α-fluoro-α-(trifluoromethyl)-β-hydroxy amides. nih.gov The reaction shows high diastereoselectivity, favoring the erythro isomer. nih.gov The term erythro describes the relative configuration of two adjacent stereocenters, analogous to the syn descriptor in aldol (B89426) adducts. The mechanism of this type of reaction is complex, but the observed stereoselectivity is often rationalized by examining the transition state geometries. acs.org In many aldol and related reactions, the stereochemical outcome is determined in the rate-limiting step, which can be an intramolecular hydride transfer in processes like the aldol-Tishchenko reaction. acs.org

The results for the reductive coupling with various aldehydes are summarized in the table below.

Table 1: Diastereoselective Reductive Coupling of N-methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide with Aldehydes nih.gov

AldehydeProduct Yield (%)Diastereomeric Ratio (erythro:threo)
Isobutyraldehyde87>99:1
Benzaldehyde (B42025)8897:3
4-Methoxybenzaldehyde9296:4
4-Chlorobenzaldehyde8697:3
2-Naphthaldehyde8997:3
Cinnamaldehyde8197:3

The stereochemical outcome of aldol reactions can be effectively controlled by using pre-formed metal enolates, with boron enolates being particularly reliable. The geometry of the boron enolate, whether (Z) or (E), directly dictates the relative stereochemistry of the aldol adduct. harvard.edu According to the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state, (Z)-enolates lead to syn adducts, while (E)-enolates produce anti adducts. harvard.edulmu.de The term threo is often used to describe the anti diastereomer.

The formation of the enolate geometry is influenced by the reagents and conditions. For amides, there is a strong preference for the formation of the (Z)-enolate due to the minimization of A(1,3) strain (allylic 1,3-strain) between the nitrogen substituent and the enolate R-group in the transition state leading to the enolate. reddit.comyoutube.com However, the choice of boron reagent can override this intrinsic preference. Dialkylboron triflates typically favor the formation of (Z)-boron enolates, which subsequently yield syn aldol products. harvard.edu Conversely, to achieve threo (or anti) selectivity, conditions that favor the (E)-enolate are required. The use of dialkylboron chlorides, in conjunction with specific amines and reaction conditions, can promote the formation of (E)-boron enolates, leading to the desired anti (threo) aldol adducts with high selectivity. harvard.edu

Table 2: Influence of Boron Reagent on Enolate Geometry and Aldol Stereoselectivity for Ketones harvard.edu

KetoneBoron ReagentEnolate GeometryAldol Product Stereochemistry
Ethyl Ketone(n-Bu)₂BOTf>97% (Z)>99% syn
Ethyl Ketone(c-Hex)₂BCl>99% (E)>97% anti (threo)

In the context of Michael additions, stereoselectivity often refers to the relative stereochemistry of the newly formed chiral centers in the product. However, the stereochemistry of the enolate intermediate, which can be (Z) or (E), is a key determinant of the final product's diastereoselectivity. researchgate.net The formation of a (Z)-enolate can be kinetically controlled. For instance, studies on the Michael addition of organolithium reagents to α,β-unsaturated carbonyl compounds have shown that the (Z)-enolate can be the major kinetic product, even when the corresponding (E)-enolate is thermodynamically more stable. researchgate.net

This preference for the (Z)-isomer under kinetic control is attributed to the steric demands during the nucleophilic attack in the transition state. researchgate.net The Michael addition involves the 1,4-addition of a nucleophile (like an enolate) to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com The reaction proceeds via deprotonation to form the enolate, followed by conjugate addition to the Michael acceptor, and subsequent protonation. masterorganicchemistry.com The stereochemistry is set during the C-C bond-forming conjugate addition step. For derivatives of this compound, the generation of a (Z)-enolate at the α-carbon, influenced by the factors described previously (A(1,3) strain), would be expected to lead to specific diastereomeric products in a Michael addition. youtube.com The fluorinated substituent further influences the electronic nature of the acceptor, but the geometric constraints of the enolate remain a primary factor in directing the stereochemical outcome. researchgate.netnih.gov

Role of the Tetrafluoropropionamide Moiety in Reaction Pathways

The 2,2,3,3-tetrafluoropropionamide moiety plays a dual role in directing reaction pathways, stemming from the distinct properties of the fluorinated alkyl chain and the amide group.

Electronic Effects of the Fluorinated Group : The incorporation of fluorine atoms significantly alters the electronic properties of the molecule. researchgate.netacs.orgnih.gov The strong electron-withdrawing nature of the tetrafluoroethyl group (HCF₂CF₂–) increases the acidity of the α-proton (if present) and influences the reactivity of the carbonyl group. More significantly, in derivatives like N-perfluoroalkylated amines, the fluorinated group facilitates unique reaction pathways. These compounds are often unstable and prone to eliminating a fluoride (B91410) ion, a process assisted by the nitrogen lone pair. acs.orgnih.gov This elimination generates highly reactive and electrophilic fluoroiminium species, which can be trapped by various nucleophiles, providing a pathway for diverse functionalization that would not be accessible otherwise. acs.orgnih.gov

Stereodirecting Effect of the Amide Group : The amide functional group itself is a powerful stereodirecting element, particularly in reactions involving the formation of enolates at the α-carbon. When an amide is deprotonated to form an enolate, there is a strong kinetic preference for the (Z)-enolate. reddit.com This preference is a result of minimizing A(1,3) strain between the substituent on the nitrogen atom and the R-group of the parent amide in the planar enolate structure. youtube.com In the alternative (E)-enolate, a significant steric clash would occur, making it less favorable. youtube.com This inherent bias towards (Z)-enolate formation is a key factor in controlling the stereochemistry of subsequent reactions, such as aldol additions, leading preferentially to syn products. reddit.com

Reaction Kinetics and Mechanisms of Derivative Conversions

The kinetics and mechanisms of reactions involving complex derivatives of this compound are dictated by the interplay of the functional groups present in the molecule.

The formation of a benzimidazole (B57391) ring from a substituted N-acyl-o-phenylenediamine is a well-established synthetic transformation. acs.orgijariie.comnih.gov The specific conversion of N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide would proceed through a two-stage mechanism.

Stage 1: Reduction of the Nitro Group The starting material is an N-acylated-2-nitroaniline derivative. The first step required for cyclization is the reduction of the ortho-nitro group to an amino group. This creates the necessary 1,2-diaminobenzene (o-phenylenediamine) scaffold. This reduction can be achieved under various conditions, including catalytic hydrogenation or using reducing agents like titanium complexes. acs.org The product of this step is N-[2,3-diamino-5-(trifluoromethyl)phenyl]-2,2,3,3-tetrafluoropropanamide.

Stage 2: Intramolecular Cyclization and Dehydration Once the N-acylated o-phenylenediamine (B120857) derivative is formed, it undergoes an intramolecular cyclization. This reaction is typically promoted by heating, often in the presence of an acid catalyst like acetic acid. acs.org The mechanism involves the nucleophilic attack of the newly formed amino group (at the C2 position of the phenyl ring) onto the electrophilic carbonyl carbon of the tetrafluoropropionamide side chain. acs.org This attack forms a tetrahedral intermediate. Subsequent dehydration (elimination of a water molecule) from this intermediate leads to the formation of the aromatic imidazole (B134444) ring, yielding the final 2-(1,2,2-trifluoroethyl)-4-(trifluoromethyl)-1H-benzo[d]imidazole product. acs.orgacs.org The reaction is generally driven to completion by the formation of the stable, aromatic benzimidazole system.

Computational and Theoretical Studies on 2,2,3,3 Tetrafluoropropanamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure of molecules, which in turn governs their reactivity. nih.govnih.gov For 2,2,3,3-Tetrafluoropropanamide, these calculations can provide insights into bond lengths, bond angles, and the distribution of electron density. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, including Møller-Plesset perturbation theory (MP2, MP3), can be employed to obtain accurate molecular geometries and wavefunctions. nih.gov

The electronic structure of a molecule is described by its molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting a molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity).

In the case of this compound, the presence of highly electronegative fluorine atoms is expected to significantly lower the energy of the molecular orbitals compared to its non-fluorinated counterpart. This would result in a lower HOMO energy, suggesting reduced nucleophilicity, and a lower LUMO energy, indicating increased electrophilicity at the carbonyl carbon. Natural Bond Orbital (NBO) analysis, another tool in quantum chemistry, can be used to quantify the charges on each atom and understand the delocalization of electron density within the molecule. nih.gov

Table 1: Hypothetical Quantum Chemical Calculation Results for this compound

ParameterCalculated ValueSignificance
C=O Bond Length1.21 ÅShorter due to inductive effect of fluorine atoms
C-N Bond Length1.35 ÅPartial double bond character
HOMO Energy-8.5 eVIndicates high ionization potential and low reactivity as a nucleophile
LUMO Energy-0.5 eVIndicates susceptibility to nucleophilic attack at the carbonyl carbon
NBO Charge on Carbonyl Carbon+0.75 eHighly positive, confirming electrophilicity
NBO Charge on Nitrogen-0.60 eSignificant negative charge

Note: The values in this table are illustrative and represent expected trends from quantum chemical calculations.

Density Functional Theory (DFT) Applications in Predicting Reaction Selectivity and Mechanism

Density Functional Theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost, making it particularly suitable for studying reaction mechanisms and selectivity. numberanalytics.comtcsedsystem.edunih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This allows for the determination of activation energies, which are crucial for predicting the feasibility and rate of a chemical reaction.

For reactions involving this compound, such as hydrolysis or aminolysis, DFT can be employed to elucidate the step-by-step mechanism. It can help to distinguish between different possible pathways, for example, a concerted versus a stepwise mechanism. mdpi.com The calculated energies of the transition states for different pathways can predict which one is kinetically favored.

Furthermore, DFT can predict the regioselectivity and stereoselectivity of reactions. nih.gov For instance, in the reaction of this compound with a nucleophile, DFT calculations can determine whether the attack is more favorable at the carbonyl carbon or another site. Conceptual DFT, a branch of DFT, utilizes reactivity indices derived from the electron density to predict chemical behavior. nih.gov

Table 2: Illustrative DFT-Calculated Activation Energies for the Hydrolysis of Propanamide and this compound

ReactantReaction PathwayActivation Energy (kcal/mol)
PropanamideAcid-catalyzed25
PropanamideBase-catalyzed18
This compoundAcid-catalyzed20
This compoundBase-catalyzed12

Note: The values in this table are hypothetical and for illustrative purposes, showing the expected trend of increased reactivity for the fluorinated amide under both acidic and basic conditions due to the electron-withdrawing nature of the fluorine atoms.

Conformational Analysis of this compound and its Chiral Derivatives

The three-dimensional structure of a molecule, including its preferred conformations, plays a significant role in its physical properties and biological activity. Conformational analysis of this compound involves studying the rotation around its single bonds, particularly the C-C and C-N bonds. Computational methods like Molecular Mechanics (MM) and DFT are well-suited for this purpose. nih.govrsc.org

For this compound, the rotation around the C2-C3 bond will be influenced by the steric and electrostatic interactions between the fluorine atoms. Similarly, rotation around the C1-C2 bond will be affected by the bulky tetrafluoroethyl group. The amide C-N bond has a significant barrier to rotation due to its partial double bond character, leading to planar cis and trans conformations, with the trans conformation generally being more stable.

In the case of chiral derivatives of this compound, where a stereocenter is introduced, conformational analysis becomes even more critical for understanding their chiroptical properties, such as optical rotation and circular dichroism. nih.gov Time-dependent DFT (TDDFT) can be used to calculate these properties for different conformations, and by comparing with experimental data, the absolute configuration of the chiral molecule can be determined.

Theoretical Elucidation of Stereoselectivity in Carbon-Carbon Bond Forming Reactions

Theoretical studies are instrumental in understanding and predicting the stereochemical outcome of carbon-carbon bond-forming reactions. dntb.gov.uaresearchgate.net While this compound itself is achiral, it can be a precursor to chiral molecules. For example, its enolate could react with an electrophile to create a new stereocenter.

Computational modeling can be used to investigate the transition states of such reactions. By comparing the energies of the transition states leading to different stereoisomers, the preferred stereochemical pathway can be predicted. This is often explained in terms of steric and electronic factors in the transition state geometry. For instance, in an aldol (B89426) reaction involving the enolate of a derivative of this compound, DFT calculations could be used to model the Zimmerman-Traxler transition state and predict the diastereoselectivity. The presence of the fluorinated moiety would undoubtedly exert a significant influence on the stability of the transition states and thus the stereochemical outcome. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Fluorinated Amides

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govijpsr.comresearchgate.net QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for activity. researchgate.netnih.gov

For fluorinated amides, QSAR studies can be performed to correlate their structural or physicochemical properties with a specific biological endpoint, such as enzyme inhibition or herbicidal activity. researchgate.net The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that relates the descriptors to the observed biological activity. nih.gov The predictive power of the QSAR model is then validated using an external set of compounds. Such models can be valuable in guiding the design of new fluorinated amides with improved activity.

Table 3: Common Descriptors Used in QSAR Studies of Fluorinated Amides

Descriptor ClassExamples of DescriptorsInformation Provided
ElectronicDipole moment, HOMO/LUMO energies, atomic chargesDistribution of electrons and reactivity
StericMolecular weight, molecular volume, surface areaSize and shape of the molecule
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes
TopologicalConnectivity indicesBranching and shape of the molecular skeleton

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2,2,3,3-Tetrafluoropropanamide, offering profound insights into its chemical environment. Both ¹⁹F and ¹H NMR are pivotal in delineating the molecule's framework.

¹⁹F NMR Spectroscopy for Structural and Stereochemical Determination

Fluorine-19 NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds like this compound. wikipedia.org The ¹⁹F nucleus possesses a nuclear spin of 1/2 and constitutes 100% of naturally occurring fluorine, making it highly receptive to NMR analysis. wikipedia.org The chemical shifts in ¹⁹F NMR span a broad range, which minimizes signal overlap and facilitates detailed structural interpretation. wikipedia.orgnih.gov

In the context of this compound, the presence of two distinct fluorine environments, -CF₂- and -CF₂H, would be expected to give rise to separate signals in the ¹⁹F NMR spectrum. The chemical shift values provide crucial information about the electronic environment of the fluorine atoms. For instance, the chemical shifts of trifluoromethyl groups in various compounds have been extensively studied, with ranges often falling between -61 and -76 ppm. researchgate.net The coupling between non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹H-¹⁹F coupling) provides further structural detail. These coupling constants, which are typically larger than ¹H-¹H couplings, can help to confirm the connectivity of atoms within the molecule. wikipedia.orghuji.ac.il

Moreover, advanced techniques such as 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be employed to determine the stereochemistry. nih.gov HOESY experiments detect through-space interactions between protons and fluorine atoms, allowing for the definitive assignment of E/Z conformers in solution. nih.gov This is particularly relevant for amides, which can exist as a mixture of conformers due to restricted rotation around the C-N bond.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluorinated Groups

Functional GroupChemical Shift Range (ppm)
CF₃ groups-50 to -70
CH₂F groups-200 to -220
Trifluoromethyl diazirines-65.6 to -66.1
Trifluoromethyl diaziridines-75.9 to -76.2

Note: The chemical shift ranges are general and can be influenced by the specific molecular structure and solvent. wikipedia.orgresearchgate.net

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy complements ¹⁹F NMR by providing detailed information about the hydrogen atoms within this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (due to spin-spin coupling). savemyexams.comsavemyexams.com

For this compound (F₂CH-CF₂-C(O)NH₂), one would anticipate signals corresponding to the proton of the -CF₂H group and the two protons of the amide (-NH₂) group. The chemical environment significantly influences the chemical shift (δ). pearson.com The proton in the -CF₂H group is expected to appear at a characteristic chemical shift, influenced by the strong electron-withdrawing effect of the adjacent fluorine atoms. The amide protons often exhibit broad signals, and their chemical shift can be dependent on factors like concentration and temperature due to hydrogen bonding. msu.edu

The splitting of these signals is governed by the (n+1) rule, where 'n' is the number of neighboring equivalent protons. savemyexams.com Crucially, in fluorinated compounds, ¹H signals are also split by neighboring fluorine atoms, leading to more complex multiplets. This ¹H-¹⁹F coupling provides invaluable information for confirming the molecular structure.

Table 2: Expected ¹H NMR Signals for this compound

Proton EnvironmentExpected Chemical Shift (ppm)Expected Splitting Pattern
-CH F₂Downfield due to fluorine proximityTriplet of triplets (coupling to adjacent -CF₂- and geminal -F)
-NHVariable, often broadSinglet (or two singlets if rotation is restricted)

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed map of electron density and, consequently, the exact positions of all atoms in the molecule. nih.govwordpress.com

This technique provides definitive information on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For instance, studies on related fluorinated compounds like 2,3,3,3-tetrafluoropropene (B1223342) have utilized single-crystal X-ray diffraction to determine its monoclinic crystal system and the precise bond lengths of its carbon-carbon double and single bonds. znaturforsch.com

X-ray crystallography can also reveal intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules within the crystal lattice. This information is vital for understanding the physical properties of the compound in its solid form. The structural data obtained from X-ray crystallography serves as a valuable benchmark for validating and refining theoretical models of molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Interactions

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

The amide group will exhibit distinct vibrational modes. The N-H stretching vibrations typically appear as one or two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1630 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) occurs in the 1550-1640 cm⁻¹ range. rsc.org

The C-F bonds will also give rise to strong absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The exact positions of these bands are sensitive to the specific arrangement of the fluorine atoms. By comparing the experimental spectrum with calculated vibrational frequencies from quantum chemical methods, a detailed assignment of the observed bands can be achieved. researchgate.net This comparison allows for a deeper understanding of the molecule's vibrational modes and can provide insights into intermolecular interactions like hydrogen bonding, which can cause shifts in the vibrational frequencies. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeApproximate Frequency (cm⁻¹)
Amide (-NH₂)N-H stretching3100 - 3500
Carbonyl (C=O)C=O stretching (Amide I)1630 - 1690
Amide (-NH₂)N-H bending (Amide II)1550 - 1640
Fluoroalkane (-CF₂)C-F stretching1000 - 1400

Electronic Absorption Spectroscopy (UV-Vis) in Understanding Chromophores

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commsu.edu The primary chromophore in this compound is the amide functional group.

The amide group typically exhibits a weak n → π* transition at around 210-220 nm and a more intense π → π* transition at a shorter wavelength, usually below 200 nm. msu.edu The presence of the highly electronegative fluorine atoms can influence the energy levels of the molecular orbitals and may cause a slight shift in the absorption maxima. While UV-Vis spectroscopy is less structurally informative for this compound compared to NMR or IR, it provides valuable information about the electronic structure of the amide chromophore. youtube.com The position and intensity of the absorption bands can be influenced by the solvent polarity, providing insights into solute-solvent interactions. researchgate.netresearchgate.net

Integration of Experimental and Theoretical Spectroscopic Data for Comprehensive Understanding

A comprehensive understanding of the structure and properties of this compound is best achieved through the integration of experimental spectroscopic data with theoretical calculations. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net

By comparing the calculated spectroscopic parameters with the experimental data from NMR, IR, and UV-Vis spectroscopy, a more robust and detailed structural assignment can be made. For example, theoretical calculations can help to assign the complex vibrational modes observed in the IR spectrum and can aid in the interpretation of NMR chemical shifts and coupling constants. researchgate.netnih.govresearchgate.net Furthermore, discrepancies between experimental and theoretical data can highlight specific molecular interactions or conformational effects that may not be immediately apparent from the experimental data alone. This synergistic approach, combining the strengths of both experimental and computational methods, provides a powerful tool for the thorough characterization of complex molecules like this compound.

Applications of 2,2,3,3 Tetrafluoropropanamide in Specialized Organic Synthesis and Materials Science

Potential in Materials Science Research

The incorporation of fluorinated moieties into polymers and materials is a well-established strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity, and for introducing unique electronic characteristics. nih.govazom.comfluoropolymers.eu Although specific research on the use of 2,2,3,3-tetrafluoropropanamide as a monomer or additive in materials science is not readily found, its structure allows for speculation on its potential roles.

Fluoropolymers, synthesized from various fluorinated monomers, are a significant class of materials with diverse applications. azom.comwikipedia.org Monomers like tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and hexafluoropropylene (HFP) are foundational to the production of commercially important polymers. wikipedia.orgresearchgate.net The amide group in this compound offers a site for potential polymerization or for grafting onto other polymer backbones, which could create materials with modified surface properties or enhanced functionalities. The high fluorine content of the tetrafluoropropyl group would be expected to contribute to low surface energy and chemical inertness, properties desirable in coatings and specialty membranes. fluoropolymers.eu

The table below lists some common fluorinated monomers and their corresponding polymers, illustrating the building blocks of modern fluoromaterials. While this compound is not on this list of common monomers, it represents a potential, albeit currently underexplored, candidate for creating novel fluorinated materials.

Monomer NameAbbreviationResulting Polymer(s)
TetrafluoroethyleneTFEPolytetrafluoroethylene (PTFE)
Vinylidene fluorideVDFPolyvinylidene fluoride (PVDF)
HexafluoropropyleneHFPFluorinated ethylene (B1197577) propylene (B89431) (FEP), Fluoroelastomers (FKM)
ChlorotrifluoroethyleneCTFEPolychlorotrifluoroethylene (PCTFE)
PerfluoropropylvinyletherPPVEPerfluoroalkoxy alkanes (PFA)
Perfluoro(methyl vinyl ether)PMVEPerfluoroalkoxy alkanes (PFA), Fluoroelastomers (FKM)
EthyleneEEthylene tetrafluoroethylene (ETFE)
PropyleneP-
Vinyl fluorideVF1Polyvinyl fluoride (PVF)

Byproducts in Fluorination Processes and their Chemical Relevance

In industrial chemical synthesis, particularly in fluorination reactions, the formation of byproducts is a common occurrence. These byproducts can arise from incomplete reactions, side reactions, or the rearrangement of intermediates. The synthesis of fluorinated propanes and propenes, which are important refrigerants and monomers, often involves multi-step processes where the control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of unwanted substances. justia.comgoogle.com

For instance, the production of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a key refrigerant with low global warming potential, can proceed through various synthetic routes, often involving the fluorination of chlorinated precursors with hydrogen fluoride (HF). justia.comgoogle.com These reactions can generate a complex mixture of products, including under-fluorinated or over-fluorinated compounds, as well as isomers of the target molecule. While specific documentation of this compound as a byproduct in these processes is not prominent in the literature, its formation is theoretically possible under certain conditions, especially if nitrogen-containing reactants or impurities are present.

The chemical relevance of byproducts is significant. They can impact the purity of the final product, necessitating costly separation and purification steps. google.com Furthermore, some byproducts may have their own unique chemical properties and potential applications, or they may pose environmental or safety concerns. The identification and management of byproducts are therefore critical aspects of process chemistry and industrial efficiency.

The table below lists several compounds that are relevant in the context of fluorinated propane (B168953) and propene synthesis, either as starting materials, intermediates, or known byproducts. This illustrates the chemical environment where a compound like this compound could potentially, though not confirmed to, arise.

Compound NameChemical FormulaRole/Context
2,3,3,3-TetrafluoropropeneC3H2F4Target product (refrigerant, monomer)
2-Chloro-3,3,3-trifluoropropeneC3H2ClF3Intermediate/precursor
2,3-Dichloro-1,1,1-trifluoropropaneC3H3Cl2F3Intermediate/precursor
1,1,1,3,3-PentafluoropropaneC3H3F5Related fluorinated propane
Hydrogen FluorideHFFluorinating agent
Hydrogen ChlorideHClByproduct of chlorofluorocarbon fluorination

Future Directions and Emerging Research Avenues for 2,2,3,3 Tetrafluoropropanamide

Development of Novel Catalytic Systems for 2,2,3,3-Tetrafluoropropanamide Transformations

The transformation of this compound and the synthesis of its derivatives are heavily reliant on the development of sophisticated catalytic systems. Current research horizons are focused on enhancing efficiency, selectivity, and the range of possible transformations.

Organocatalysis: Cinchona alkaloids have been identified as effective organocatalysts for reactions such as the asymmetric synthesis of fluorinated flavanone (B1672756) derivatives. nih.govresearchgate.net Future work will likely expand the library of bifunctional organocatalysts capable of activating tetrafluoropropanamide or its precursors, aiming for high stereoselectivity in various bond-forming reactions. The use of transient chiral enamine intermediates, formed with organocatalysts, is a promising strategy for diastereoselective fluorination. nih.gov

Metal-Based Catalysis: Palladium-catalyzed reactions have proven effective for the directed electrophilic fluorination of C-H bonds in aromatic systems. nih.gov Research is anticipated to explore palladium and other transition metals (e.g., silver, nickel) for cross-coupling and functionalization reactions involving C-F or C-H bonds in substrates like this compound. nih.govacs.org For instance, nickel catalysis has been used for difluoroalkylation of arylboronic acids and tandem difluoroalkylation-arylation of amides, suggesting pathways that could be adapted for tetrafluorinated analogues. nih.gov

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as cytochrome P450 monooxygenases and flavin-dependent ene-reductases are emerging as powerful tools. nih.govnih.gov P450 enzymes can catalyze diverse reactions, including the challenging conversion of C(sp3)-H bonds to C-F bonds. nih.gov Photoenzymatic strategies, where ene-reductases are activated by light, can achieve asymmetric synthesis of fluorinated amides with precise control over remote stereocenters. nih.govthe-innovation.org Future research will focus on engineering these enzymes to accept a broader range of fluorinated substrates, including tetrafluoropropanamide derivatives, and to catalyze new-to-nature transformations.

Catalytic SystemCatalyst ExampleTarget TransformationPotential Advancement for this compound
Organocatalysis Cinchona AlkaloidsAsymmetric fluorinationStereoselective functionalization of derivatives
Metal Catalysis Palladium(II) AcetateDirected C-H fluorinationDirect, late-stage functionalization of complex molecules
Biocatalysis Cytochrome P450C(sp3)-H to C-F conversionSelective and environmentally benign synthesis pathways
Photoenzymatic Ene-reductases (e.g., OYE1)Asymmetric alkene couplingSynthesis of chiral derivatives with remote stereocenters

Exploration of New Reaction Pathways and Synthetic Methodologies

Beyond catalysis, the discovery of entirely new reaction pathways is crucial for expanding the synthetic toolbox available for this compound.

One innovative approach is the Claisen rearrangement of fluorinated vinyl ethers derived from carbohydrates, which provides a pathway to fluorine-containing amide scaffolds. researchgate.net This method leverages chiral starting materials to construct complex fluorinated molecules. Another promising area is the development of one-pot reactions, such as the N-perfluoroalkylation–defluorination sequence. This pathway proceeds through labile N-perfluoroalkylated hydroxylamine (B1172632) intermediates that can be controllably converted into a variety of amides, hydroxamic acids, and thioamides by selecting appropriate additives. acs.orgnih.gov

Furthermore, acid-mediated deoxyfluorination using simple and inexpensive reagents like methanesulfonic acid and potassium bifluoride offers a practical method for converting tertiary alcohols to the corresponding fluorides, a strategy that could be adapted for precursors to this compound. organic-chemistry.org Research into competing reaction mechanisms, such as those recently revealed for peptide bond formation in water, could also unveil new conditions or pathways for amide synthesis that are more efficient or selective. nih.gov

Advancements in Asymmetric Synthesis Utilizing this compound Derivatives

The creation of chiral centers in fluorinated molecules is of paramount importance, particularly for pharmaceutical applications. Asymmetric synthesis of derivatives from this compound is a key research focus.

Methodologies are being developed that utilize chiral auxiliaries or catalysts to control stereochemistry. An elegant approach involves the highly regio- and stereoselective fluorination of chiral enamides using electrophilic N-F reagents like Selectfluor™. nih.gov This method, followed by oxidation, provides an asymmetric route to chiral α-fluoro-imides. Another significant strategy employs N-tert-butylsulfinyl imines , which serve as versatile chiral precursors for the synthesis of fluorinated chiral amines through stereoselective additions or reductions. nih.gov

The frontier of this field lies in achieving stereocontrol at positions remote from the existing functional groups. Photoenzymatic strategies are particularly promising here, using an enzyme's chiral pocket to direct the stereochemical outcome of a light-induced reaction, thereby creating distal chiral centers with high enantioselectivity. nih.govthe-innovation.org Tandem reactions, where multiple bonds and stereocenters are formed in a single sequence, such as an organocatalytic intramolecular oxa-Michael addition followed by electrophilic fluorination, represent a highly efficient approach to complex chiral fluorinated structures like flavanones. nih.govresearchgate.net

Asymmetric StrategyKey Reagent/CatalystTarget Chiral ProductKey Feature
Chiral Enamides Selectfluor™α-Fluoro-imidesHigh π-facial and regioselectivity
Sulfinyl Imines N-tert-butylsulfinyl imineFluorinated chiral aminesBroad substrate scope and high stereoselectivity
Photoenzymatic Catalysis Ene-reductases + LightAmides with remote stereocentersPrecise control of distal chirality
Tandem Organocatalysis Bifunctional Cinchona AlkaloidsFluorinated flavanonesHigh efficiency via multi-step, one-pot synthesis

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The unique properties of fluorine make this compound and its derivatives attractive tools for chemical biology. The introduction of fluorine can enhance metabolic stability and bioavailability, and the ¹⁹F nucleus serves as an excellent probe for NMR spectroscopy and MRI. acs.orgnih.gov

Future research will likely involve incorporating tetrafluoropropyl groups or similar fluorinated moieties into peptides, proteins, and other biomolecules. acs.org These fluorinated analogues can be used as ¹⁹F NMR probes to study molecular interactions, protein folding, and dynamics, as fluorine is virtually absent in biological systems, providing a clear spectroscopic window. acs.org Highly fluorinated peptide probes are being developed for in vivo ¹⁹F-MRI , offering a non-invasive imaging modality. nih.gov The chemical stability of the amide bond linking these probes is a critical design feature. nih.gov

Moreover, fluorinated compounds are being designed as fluorogenic probes for detecting specific analytes. nih.govresearchgate.net For example, fluorogenic arylureas and amides have been synthesized to detect biogenic amines, which are markers for food freshness. nih.gov Derivatives of this compound could be developed into novel sensors or modulators for biological targets, such as the E3 ubiquitin ligase cereblon, where sulfonyl fluoride (B91410) probes have already proven effective. rsc.org

Integration of High-Throughput Screening and Automation in Derivative Synthesis

To accelerate the discovery of new derivatives of this compound with desired properties, the integration of high-throughput experimentation (HTE) and automated synthesis is essential. These technologies allow for the rapid screening of numerous reaction conditions, catalysts, and substrates, significantly shortening the design-synthesis-test cycle. youtube.com

Automated flow chemistry is particularly well-suited for synthesizing libraries of compounds for screening. syrris.com Flow microreactors offer precise control over reaction parameters, enhance safety, and allow for the telescoping of multiple reaction steps, which is more efficient than traditional batch processing. syrris.combeilstein-journals.orgnih.gov This approach is ideal for optimizing reaction conditions and can be directly scaled up without extensive re-optimization. syrris.com Automated systems can use robotic instruments to prepare catalyst plates or dose reagents, further increasing efficiency and reproducibility. youtube.com The development of plug-and-play automated synthesis machines, where modules for specific reactions and separations can be easily connected, promises to make the synthesis of complex molecules more accessible and reproducible. mit.edu

The combination of HTE with artificial intelligence and machine learning will enable more predictive and efficient exploration of the vast chemical space surrounding this compound, accelerating the discovery of new materials and potential drug candidates. rfi.ac.uk

Investigation into the Environmental Fate and Transformation Products in Specific Research Contexts

As with all synthetic compounds, understanding the environmental behavior of this compound and its derivatives is critical. Research in this area focuses on its persistence, degradation pathways, and potential to form transformation products.

Studies on analogous polyfluorinated amides (PFAMs) indicate that their environmental fate can be complex. While the amide bond itself can be stable to hydrolysis under certain environmental pH conditions, the primary atmospheric fate is likely to be volatilization followed by oxidation by hydroxyl radicals. acs.orgnih.govresearchgate.net The atmospheric lifetime of some PFAMs is predicted to be in the range of 3 to 20 days. acs.orgnih.gov

However, a significant concern is the potential for these compounds to act as precursors to highly persistent perfluoroalkyl carboxylic acids (PFCAs). nih.govepa.gov While resistant to abiotic hydrolysis, PFAMs can undergo enzymatic hydrolysis in biota, cleaving the amide linkage to release PFCAs. acs.orgnih.gov This transformation pathway means that even if the parent amide is less persistent, it can contribute to the environmental load of terminal degradation products like PFOA. acs.orgnih.gov Future research must specifically investigate the metabolic pathways of this compound in relevant organisms and environmental systems to fully characterize its environmental risk profile and identify its ultimate transformation products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,2,3,3-Tetrafluoropropanamide in aqueous solutions?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 235 nm is a validated approach. Automated extraction using C18 cartridges followed by acetonitrile elution ensures efficient recovery (91.2–97.1% for parent compound, 82.7–98.0% for degradation products). This method accounts for rapid cyclization of the compound in aqueous environments .
  • Key considerations : Pre-stabilize samples at controlled pH and temperature to minimize degradation during analysis.

Q. How should experimental protocols address the compound’s instability during toxicity assays?

  • Methodology : Design assays with short incubation times or low temperatures (e.g., 13°C to slow degradation). Monitor pH rigorously, as stability varies significantly (half-life: 15.5 h at pH 5 vs. 2 h at pH 9). Include controls for degradation products like EL-919 to distinguish their effects from the parent compound .

Q. What physicochemical properties are critical for handling this compound in lab settings?

  • Key properties :

  • Hydrophobicity : Use C18 cartridges for extraction due to moderate hydrophobicity.
  • Reactivity : Susceptible to cyclization under basic conditions; avoid aqueous buffers above pH 7 unless degradation is intentional.
  • Thermal sensitivity : Store at ≤4°C to prolong stability .

Advanced Research Questions

Q. How does pH influence the environmental fate of this compound?

  • Mechanistic insight : The compound undergoes pH-dependent cyclization to form EL-919, a benzimidazole derivative. First-order kinetics dominate, with faster degradation at higher pH (e.g., half-life of 2 h at pH 9 vs. 15.5 h at pH 5). This transformation impacts ecotoxicity assessments, as EL-919 may exhibit distinct biological activity .
  • Experimental design : Use buffered systems to isolate pH effects and quantify degradation products via HPLC-MS.

Q. What strategies resolve contradictions in reported toxicity data across studies?

  • Methodology : Conduct meta-analyses to identify variables like pH, temperature, or analytical techniques that influence results. For example, discrepancies in LC50 values may arise from unaccounted degradation products. Cross-validate findings using standardized protocols (e.g., OECD guidelines) and control degradation kinetics .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Approach : Apply molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to map interactions with fire ant acetylcholinesterase or other enzymes. Use crystallographic data from related fluorinated amides to refine binding site predictions .

Q. What are the challenges in detecting transformation products in environmental matrices?

  • Analytical hurdles : EL-919 and other byproducts may lack reference standards, complicating quantification. Use high-resolution mass spectrometry (HRMS) for non-targeted screening and isotopic labeling to track transformation pathways .

Q. How to design degradation studies for assessing long-term environmental persistence?

  • Protocol : Simulate natural conditions (e.g., UV exposure, microbial activity) in mesocosm experiments. Couple HPLC with stable isotope probing (SIP) to trace fluorine atoms through degradation pathways. Measure half-lives in soil vs. aquatic systems to model environmental fate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.